molecular formula C21H22FN3O5 B2786134 3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941937-45-7

3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2786134
CAS No.: 941937-45-7
M. Wt: 415.421
InChI Key: NEQBOYBGHKLDJW-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with triethoxy groups and linked to a 4-fluorophenyl-substituted 1,3,4-oxadiazole ring. With a molecular formula of C17H14FN3O3 and a molecular weight of 455.4 g/mol , this compound is of significant interest in medicinal chemistry and agrochemical research. Its structure combines a 1,3,4-oxadiazole heterocycle—known for its diverse biological activities —with a benzamide scaffold, a motif frequently found in compounds that interact with biological targets through hydrogen bonding . The presence of the 4-fluorophenyl group is a common strategy in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability. Research into analogous 1,3,4-oxadiazole-containing benzamides has demonstrated potent insecticidal and fungicidal activities, suggesting potential applications for this compound in the development of new agrochemical agents . Furthermore, the benzamide and heterocyclic pharmacophores are prevalent in oncology research, as they can enable interactions with critical biological targets like enzymes and DNA . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQBOYBGHKLDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

  • Esterification: : Reacting benzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl benzoate.

  • Substitution: : Introducing the ethoxy groups at the 3, 4, and 5 positions of the benzene ring.

  • Formation of Oxadiazole Ring : Reacting the substituted benzamide with a fluorophenyl hydrazine derivative under specific conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Oxidation reactions can be performed on the benzene ring, potentially introducing additional functional groups.

  • Reduction : Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

  • Substitution : Substitution reactions can introduce different substituents on the benzene ring or the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

  • Substitution : Various

Biological Activity

3,4,5-Triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23_{23}H25_{25}FN4_{4}O5_{5}S2_{2}
  • Molecular Weight : 472.6 g/mol

The compound features a benzamide backbone with triethoxy and oxadiazole substituents, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

  • Bacterial Strains : Effective against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
  • Fungal Strains : Demonstrated antifungal activity against Candida albicans.

In comparative studies, it showed higher efficacy than standard antibiotics such as Imipenem and Nystatin .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with the compound. Molecular docking studies suggest that it interacts with cyclooxygenase enzymes (COX), which play a pivotal role in inflammation .

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in the inflammatory response and bacterial cell wall synthesis.
  • Binding Affinity : Docking studies reveal that the compound binds effectively to the active sites of target enzymes like DNA gyrase and COX-2 .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial potency of the compound against selected pathogens.
    • Methodology : Disc diffusion method and minimum inhibitory concentration (MIC) determination.
    • Results : Showed MIC values lower than those of standard antibiotics used as controls.
  • Anti-inflammatory Study :
    • Objective : To evaluate the anti-inflammatory effects in a rat model.
    • Methodology : Induced inflammation via carrageenan injection; treatment with varying doses of the compound.
    • Results : Significant reduction in paw edema compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3,4,5-triethoxy-N-(4-fluorophenyl)benzamideStructureModerate antibacterial
3,4-dimethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamideStructureHigh antifungal
3-(trifluoromethyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamideStructureAnti-cancer properties

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:

Compound Name Benzamide Substituents Oxadiazole Substituent Molecular Weight (g/mol) logP Bioactivity
Target Compound 3,4,5-Triethoxy 4-Fluorophenyl ~419 (calculated) N/A Hypothesized antifungal/Trr1 inhibition
LMM5 4-[Benzyl(methyl)sulfamoyl] 4-Methoxyphenylmethyl Not reported N/A Antifungal vs. C. albicans
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl] Furan-2-yl Not reported N/A Antifungal vs. C. albicans
Compound 3 Unspecified 2-Bromophenyl Not reported <5 Meets Lipinski’s Rule of Five
2- Sulfanylacetamide 3-Bromophenyl 416.24 (calculated) High* Unspecified
Key Observations:
  • Substituent Diversity :
    • The triethoxy groups on the target compound’s benzamide enhance solubility compared to sulfamoyl (LMM5, LMM11) or bromophenyl (Compound 3, ) substituents, which are more lipophilic.
    • The 4-fluorophenyl group on the oxadiazole core may improve metabolic stability and binding affinity via halogen bonding, similar to fluorinated analogs in drug design .
  • Druglikeness :
    • The target compound’s molecular weight (~419) complies with Lipinski’s Rule of Five (MW < 500), unlike bulkier derivatives like LMM5/LMM11 (exact MW unreported) or Compound 4 in (logP > 5) .

Q & A

Q. How can the synthesis of 3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide be optimized to improve yield and purity?

Methodological Answer: The synthesis involves cyclization of a hydrazide intermediate with a triethoxy-substituted benzoyl chloride. Key steps include:

  • Cyclization Conditions : Use polar aprotic solvents (e.g., DMF) and catalysts like POCl₃ or PCl₅ to facilitate oxadiazole ring formation .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate, 7:3) removes unreacted intermediates. Confirming purity via HPLC (C18 column, methanol:water 80:20) is critical .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydrazide to benzoyl chloride) and reaction time (6–8 hours at 80°C) to minimize side products .

Q. What analytical techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.3–7.6 ppm, triethoxy signals at δ 4.0–4.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions (expected m/z: ~483.5) and fragments (e.g., loss of ethoxy groups) .
  • X-ray Crystallography : Resolves steric effects from triethoxy groups and oxadiazole planarity (if single crystals are obtainable) .

Q. What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., GSK-3β) or oxidoreductases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the triethoxy and fluorophenyl groups?

Methodological Answer:

  • Triethoxy Modifications : Replace ethoxy with methoxy or propoxy groups to assess steric/electronic effects on solubility and target binding .
  • Fluorophenyl Substitution : Compare activity of 4-fluorophenyl vs. 3- or 2-fluoro analogs to map hydrophobic interactions (see Table 1) .

Q. Table 1: SAR of Fluorophenyl Derivatives

Substituent PositionIC₅₀ (HeLa, μM)Log P
4-Fluoro12.3 ± 1.23.8
3-Fluoro18.9 ± 2.13.6
2-Fluoro25.4 ± 3.03.5
Data from

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural Confirmation : Verify compound identity via 2D-NMR (HSQC, HMBC) to rule out isomerization or degradation .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers (e.g., anomalous IC₅₀ values in low-pH conditions) .

Q. What in silico strategies predict binding modes to therapeutic targets like GSK-3β?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds between oxadiazole N3 and Val135 of GSK-3β) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å indicates strong binding) .
  • ADMET Prediction : SwissADME evaluates Lipinski compliance (log P < 5, MW < 500) and bioavailability .

Q. How to design derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Log P Optimization : Reduce log P from 3.8 to 2.5–3.0 via substituent changes (e.g., replacing ethoxy with hydroxyl groups) .
  • P-Glycoprotein Inhibition : Co-administer with verapamil to assess efflux effects in MDCK-MDR1 assays .

Q. What strategies mitigate toxicity observed in preliminary in vivo models?

Methodological Answer:

  • Metabolite Identification : LC-MS/MS detects hepatotoxic metabolites (e.g., oxadiazole ring oxidation products) .
  • Prodrug Design : Mask polar groups (e.g., esterify triethoxy moieties) to enhance metabolic stability .

Q. How can synergistic effects with existing therapeutics be evaluated?

Methodological Answer:

  • Combination Index (CI) : Use CompuSyn to calculate CI values (CI < 1 indicates synergy) with cisplatin or doxorubicin .
  • Pathway Analysis : RNA-seq identifies upregulated/downregulated genes (e.g., apoptosis markers BAX/BCL-2) .

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